molecular formula C18H13BrFNO4S B302111 (5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302111
M. Wt: 438.3 g/mol
InChI Key: NTNDHJZKOZEVHH-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a thiazolidinedione derivative that has been shown to exhibit promising anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. The compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent inhibition of pro-inflammatory cytokine production. In addition, the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, it has been studied for its potential applications in the treatment of diabetes and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high purity and high yield, as well as its well-established mechanism of action. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for the study of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another potential direction is the study of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential applications in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease could be explored. Overall, ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising compound that has the potential to be developed into a valuable therapeutic agent.

Synthesis Methods

The synthesis of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of an acid catalyst. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a base to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, it has been studied for its potential applications in the treatment of diabetes and neurodegenerative diseases.

properties

Product Name

(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13BrFNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13BrFNO4S/c1-25-15-6-11(13(19)8-14(15)22)7-16-17(23)21(18(24)26-16)9-10-2-4-12(20)5-3-10/h2-8,22H,9H2,1H3/b16-7-

InChI Key

NTNDHJZKOZEVHH-APSNUPSMSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O

Origin of Product

United States

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